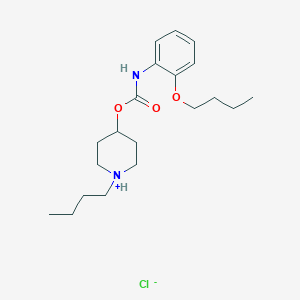
Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride, also known as Boc-4-piperidone, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and other polar solvents. Boc-4-piperidone is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone is not well understood. However, it is believed to act as an inhibitor of enzymes involved in various biochemical pathways. Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects
Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anticonvulsant, analgesic, anti-inflammatory, and antitumor activities. Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone is a versatile compound that can be easily synthesized and modified to yield a wide range of derivatives with different chemical and biological properties. It is also relatively inexpensive and readily available from commercial sources. However, Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone is highly reactive and can be difficult to handle. It is also toxic and should be handled with care.
Orientations Futures
There are many potential future directions for research on Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone. One area of interest is the development of new derivatives with improved chemical and biological properties. Another area of interest is the investigation of the mechanism of action of Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone and its derivatives. This could lead to the development of new drugs for the treatment of various diseases. Finally, the use of Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone as a building block in the synthesis of peptides and other organic compounds could lead to the development of new materials with unique properties.
Méthodes De Synthèse
Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone can be synthesized by the reaction of 4-piperidone with butyl chloroformate and 2-butoxyphenol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then hydrolyzed to yield Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone. This synthesis method is efficient and yields high purity products.
Applications De Recherche Scientifique
Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has been widely used in scientific research as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is also used as a building block in the synthesis of peptides and other organic compounds. Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone is a versatile compound that can be modified to yield a wide range of derivatives with different chemical and biological properties.
Propriétés
Numéro CAS |
105384-10-9 |
|---|---|
Formule moléculaire |
C20H33ClN2O3 |
Poids moléculaire |
384.9 g/mol |
Nom IUPAC |
(1-butylpiperidin-1-ium-4-yl) N-(2-butoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C20H32N2O3.ClH/c1-3-5-13-22-14-11-17(12-15-22)25-20(23)21-18-9-7-8-10-19(18)24-16-6-4-2;/h7-10,17H,3-6,11-16H2,1-2H3,(H,21,23);1H |
Clé InChI |
JNBPLOWDLDFAPJ-UHFFFAOYSA-N |
SMILES |
CCCC[NH+]1CCC(CC1)OC(=O)NC2=CC=CC=C2OCCCC.[Cl-] |
SMILES canonique |
CCCC[NH+]1CCC(CC1)OC(=O)NC2=CC=CC=C2OCCCC.[Cl-] |
Synonymes |
Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohyd rochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





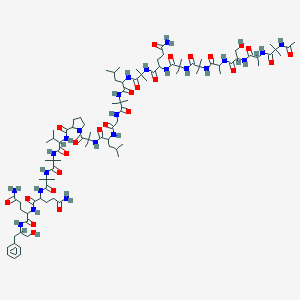





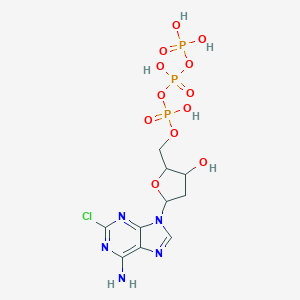
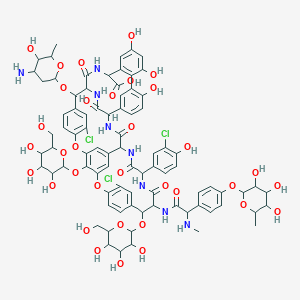
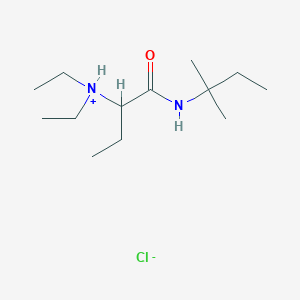
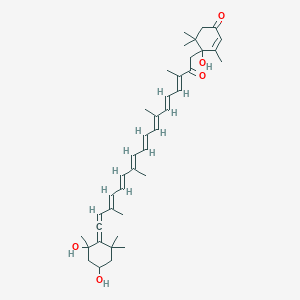
![[(5Z,8E,13Z)-25-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] butanoate](/img/structure/B216654.png)
